Venuloside A vs. BCH: 500-Fold Superior Potency in LNCaP Prostate Cancer Cells
Venuloside A (ESK246) inhibits L-leucine uptake in LNCaP prostate cancer cells with an IC₅₀ of 8.12 ± 1.2 μM, compared to 4060 ± 1.1 μM for the universal LAT inhibitor BCH, representing a ~500-fold improvement in potency [1]. This direct head-to-head comparison demonstrates that Venuloside A provides effective LAT3 inhibition at low-micromolar concentrations, while BCH requires millimolar levels that may introduce off-target effects.
| Evidence Dimension | Inhibition of [³H]-L-leucine uptake in LNCaP cells |
|---|---|
| Target Compound Data | IC₅₀ = 8.12 ± 1.2 μM |
| Comparator Or Baseline | BCH: IC₅₀ = 4060 ± 1.1 μM |
| Quantified Difference | ~500-fold lower IC₅₀ for Venuloside A |
| Conditions | LNCaP human prostate cancer cells; 15-min [³H]-L-leucine uptake assay |
Why This Matters
The 500-fold potency advantage enables LAT3 inhibition at experimentally tractable concentrations that avoid the non-specific cellular stress associated with millimolar BCH treatment.
- [1] Wang Q, et al. ACS Chem Biol. 2014;9(6):1369-76. View Source
